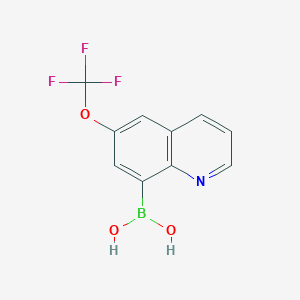
(1-Cyclohexyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclohexyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid is a boronic acid derivative that features a cyclohexyl group, a fluorine atom, and a benzotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclohexyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic ester or boronate
Reduction: Formation of the corresponding borane
Substitution: Nucleophilic substitution reactions at the boronic acid moiety
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, amines, alcohols
Major Products
The major products formed from these reactions include boronic esters, boronates, and substituted derivatives of the original compound.
Scientific Research Applications
(1-Cyclohexyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Potential use in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (1-Cyclohexyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design . The molecular pathways involved include the inhibition of serine proteases and other enzymes that play a role in disease progression .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Uniqueness
(1-Cyclohexyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid is unique due to its combination of a cyclohexyl group, a fluorine atom, and a benzotriazole moiety. This structural uniqueness imparts specific chemical properties and reactivity that differentiate it from other boronic acids .
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
(1-cyclohexyl-6-fluorobenzotriazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFN3O2/c14-10-7-12-11(6-9(10)13(18)19)15-16-17(12)8-4-2-1-3-5-8/h6-8,18-19H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPSCKXXUVSQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1F)N(N=N2)C3CCCCC3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-(5-Propyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B7952406.png)
![(5-Cyano-1-propyl-1H-benzo[d][1,2,3]triazol-7-yl)boronic acid](/img/structure/B7952408.png)
![[2-(3,5-Dimethylpyrazol-1-yl)phenyl]boronic acid](/img/structure/B7952409.png)

![[4-(3-Methoxyphenyl)pyrimidin-5-yl]boronic acid](/img/structure/B7952415.png)
![[4-Chloro-2-(4-methylpiperazin-1-yl)phenyl]boronic acid](/img/structure/B7952421.png)

![[4-(1-Propylpyrazol-3-yl)phenyl]boronic acid hydrochloride](/img/structure/B7952440.png)
![[4-(2,5-Dimethylphenyl)pyrimidin-5-yl]boronic acid](/img/structure/B7952446.png)
![[4-(2,4-Dimethylphenyl)pyrimidin-5-yl]boronic acid](/img/structure/B7952450.png)
![{4-[5-(Prop-1-en-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid](/img/structure/B7952452.png)



